Benzo-15-crown-5
Overview
Description
Benzo-15-crown-5 is a macrocyclic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with metal ions due to their unique ring structure containing multiple ether groups. This compound, specifically, has a benzene ring fused to a 15-membered crown ether ring, which enhances its complexation properties .
Mechanism of Action
Target of Action
Benzo-15-crown-5, a macrocyclic compound, belongs to the class of crown ethers . Its primary targets are metal cations, specifically sodium and potassium . These metal cations play crucial roles in various biological processes, including nerve impulse transmission and maintenance of cell membrane potential.
Mode of Action
This compound acts as a ligand, enhancing the reactivity and selectivity of metal-catalyzed reactions by coordinating with metal cations . It forms complexes with these cations, altering their reactivity and enabling them to participate in various chemical reactions . For instance, it has been utilized in certain metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille reactions, to improve the efficiency and selectivity of the transformations .
Result of Action
The result of this compound’s action is the enhanced reactivity and selectivity of metal-catalyzed reactions . It has been shown to improve the efficiency and selectivity of certain metal-catalyzed cross-coupling reactions . Additionally, it has been used as a reactant in the synthesis of a phenol-based this compound ether resin, which is further used for lithium isotope separation, relying on the selective absorption of the Li-6 isotope .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. These systems typically involve two immiscible phases, and the crown ether can shuttle ions from one phase to the other, influencing the reaction’s rate and outcome .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzo-15-crown-5 are largely due to its ability to coordinate with metal cations This interaction with metal ions can influence the activity of enzymes, proteins, and other biomolecules that rely on these ions for their function
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its ability to bind and coordinate with metal cations This could potentially influence the activity of enzymes and other biomolecules that rely on these ions For example, it could inhibit or activate certain enzymes by altering the availability of their metal cofactors
Transport and Distribution
It could potentially interact with transporters or binding proteins that handle metal ions, given its ability to coordinate with these ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo-15-crown-5 can be synthesized through the reaction of catechol with tetraethyleneglycol dichloride in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like n-butanol under reflux conditions . The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo-15-crown-5 undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as sodium, potassium, and lithium.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction Reactions: The ether groups in the crown ether ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Complexation: Metal salts like sodium perchlorate or potassium iodide are commonly used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Complexation: Metal-crown ether complexes.
Substitution: Nitrothis compound or halothis compound.
Oxidation and Reduction: Oxidized or reduced forms of this compound.
Scientific Research Applications
Benzo-15-crown-5 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed reactions to enhance reactivity and selectivity.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Employed in phase-transfer catalyst systems and in the separation of lithium isotopes.
Comparison with Similar Compounds
Benzo-15-crown-5 is compared with other crown ethers such as:
15-Crown-5: Lacks the benzene ring, making it less selective for certain metal ions.
Dibenzo-18-crown-6: Contains two benzene rings and an 18-membered crown ether ring, offering different complexation properties.
12-Crown-4: Smaller ring size, making it suitable for smaller metal ions.
This compound is unique due to its benzene ring, which enhances its complexation properties and makes it more selective for certain metal ions compared to other crown ethers .
Properties
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEPSTUXZLEUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161511 | |
Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14098-44-3 | |
Record name | Benzo-15-crown-5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14098-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014098443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14098-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Benzo-15-crown-5 exhibits a strong affinity for metal cations, particularly alkali metal ions, due to its macrocyclic structure. [] The oxygen atoms within the crown ether ring can coordinate with metal ions, forming stable complexes. This interaction is size-selective, meaning this compound preferentially binds cations with ionic radii that fit well within its cavity. [] For instance, it displays a notable preference for potassium ions over other alkali metal ions. [] The strength and selectivity of binding depend on factors like cation size, solvent polarity, and substituents on the this compound ring.
A: Yes, complexation with this compound can significantly impact the reactivity of metal ions. [] By encapsulating the metal ion, the crown ether alters its solvation sphere and can enhance its solubility in organic solvents. [] This can facilitate reactions that would otherwise be slow or impossible in certain solvents. For example, this compound has been employed as a phase-transfer catalyst to facilitate reactions between reagents present in different phases. [, ]
ANone: this compound has the molecular formula C14H20O5 and a molecular weight of 268.31 g/mol.
ANone: Various spectroscopic methods are used to characterize this compound and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide information about the structure and conformation of the crown ether ring and any substituents. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and can reveal changes in bond vibrations upon complexation with metal ions. [, , , ]
- UV-Vis Spectroscopy: This technique is valuable for studying the electronic transitions in this compound and its complexes, providing insights into metal-ligand interactions. [, , , ]
- Mass Spectrometry (MS): MS is employed to determine the molecular weight of the crown ether and its complexes. [, ]
ANone: this compound and its derivatives have been incorporated into polymers, liquid crystals, and membranes for various applications, including:
- Ion-selective electrodes: The selective complexation of specific metal ions by this compound derivatives makes them suitable for use in ion-selective electrodes. []
- Liquid crystal polymers: Crown ether-containing liquid crystal polymers exhibit unique phase transitions influenced by metal ion complexation, potentially leading to applications in sensors and displays. [, ]
- Membranes for separation and transport: this compound has been investigated for its potential in separating and transporting metal ions across liquid membranes, with potential applications in extraction and purification processes. [, , ]
- Predict the structures and stabilities of this compound complexes with different metal ions. [, ]
- Study the conformational preferences of this compound in different solvents and environments. []
- Gain insights into the electronic properties and spectroscopic characteristics of this compound and its complexes. []
ANone: SAR studies are crucial in understanding the relationship between the structure of this compound derivatives and their metal-binding affinity and selectivity.
- Ring size: Altering the number of oxygen atoms in the crown ether ring directly impacts the size of the binding cavity and thus the selectivity for specific metal ions. [, ]
- Substituents: Introducing different substituents on the benzo group or the crown ether ring can modify the electronic properties, solubility, and steric environment of the binding site, leading to changes in binding affinity and selectivity. [, , ]
- Side arms: Attaching side arms with specific functional groups to the crown ether can introduce additional binding sites or modulate the overall complexation process. [, , ]
A: The discovery of crown ethers by Charles Pedersen in 1967 marked a significant milestone. [] His pioneering work on their synthesis and ability to selectively bind alkali metal ions led to the rapid development of this field. The development of new synthetic methods for crown ethers and the exploration of their diverse applications in areas like catalysis, separation science, and sensing continue to be active areas of research.
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